molecular formula C8H8BrF B178089 Benzene, 1-(bromomethyl)-4-(fluoromethyl)- CAS No. 114657-15-7

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

Cat. No. B178089
CAS RN: 114657-15-7
M. Wt: 203.05 g/mol
InChI Key: IZMLYJJWDVUQNI-UHFFFAOYSA-N
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Description

“Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” is a derivative of benzene, which is a colorless, flammable liquid with a sweet odor . Benzene is one of the 20 most widely used chemicals in the United States . The compound “(1-Bromoethyl)benzene” has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The synthesis of “Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” involves several steps. An improved and expedient technique for the synthesis of peptidyl-fluoromethyl ketones is described. The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride . Another method involves transforming benzene into toluene using iodomethane and an anhydrous aluminum chloride catalyst. Then, N-Bromosuccinimide and a dibenzoyl peroxide catalyst are used to turn toluene into bromomethyl-benzene .


Chemical Reactions Analysis

Benzene, an aromatic hydrocarbon, undergoes substitution reactions rather than addition reactions due to the stability provided by its conjugated pi electron system, forming a stable delocalised ring . Electrophilic substitution is the primary reaction type of benzene rings . A general mechanism for electrophilic substitution in benzene involves three primary steps: generation of the electrophile, attack of the electrophile, and deprotonation to regenerate the benzene ring .


Physical And Chemical Properties Analysis

Benzene is a colorless, flammable liquid with a sweet odor . It evaporates quickly when exposed to air . Benzene is formed from natural processes, such as volcanoes and forest fires, but most people are exposed to benzene through human activities . In real benzene all the bonds are exactly the same - intermediate in length between C-C and C=C at 0.139 nm .

Mechanism of Action

The bromination of benzene involves the electrophilic substitution of a bromine atom onto a benzene ring . A halogen carrier is needed (usually AlBr3) to create an electrophile, as the delocalised electrons in benzene are unable to polarise the bromine molecule sufficiently .

Safety and Hazards

Exposure to benzene has been linked with a higher risk of cancer, particularly leukemia and other cancers of blood cells . Most benzene exposure comes from the air from a number of sources, including forest fires, auto exhaust and gasoline from fueling stations . Benzene in cigarette smoke is a major source of exposure .

Future Directions

Recent advances in single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been summarized . This scaffold displays versatile emission wavelength tunability via structure modification, covering the full visible light spectrum, both in the solution and solid state . Another study developed a new fluorosulfonylation reagent 1-bromoethene-1-sulfonyl fluoride . This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .

properties

IUPAC Name

1-(bromomethyl)-4-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLYJJWDVUQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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